Petromyzonol

Beschreibung

Eigenschaften

IUPAC Name |

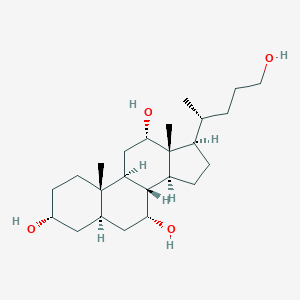

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-22,25-28H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSROUVLRAQRBY-JLIFGLSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Role of Petromyzonol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Petromyzonol, a key bile acid derivative in the sea lamprey (Petromyzon marinus). The document details its chemical structure, biosynthetic pathway, and the signaling cascades it initiates, offering valuable insights for research in chemical ecology, neurobiology, and the development of novel pest control strategies.

Chemical Structure of this compound

This compound (PZ) is a C24 bile acid that serves as a foundational molecule in the chemical communication system of the sea lamprey.[1][2] Its chemical identity is 5α-cholane-3α,7α,12α,24-tetrol.[2][3]

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H42O4 | [2][3] |

| Molecular Weight | 394.6 g/mol | [2][3] |

| IUPAC Name | (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | [2] |

| CAS Number | 28979-29-5 | [3] |

| PubChem CID | 5284054 | [2] |

Biosynthesis of this compound and its Derivatives

This compound is a critical intermediate in the biosynthesis of 3-keto this compound sulfate (3kPZS), a potent sex pheromone released by male sea lampreys.[1] This multi-step enzymatic process originates from cholesterol and primarily occurs in the liver, with the final conversion step taking place in the gills.[1][2]

References

The Petromyzonol Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Exploration of the Enzymatic Conversion of Cholesterol to a Key Lamprey Pheromone

This technical guide provides a comprehensive overview of the biosynthetic pathway of petromyzonol from cholesterol in the sea lamprey, Petromyzon marinus. This pathway is of significant interest to researchers in biochemistry, endocrinology, and chemical ecology, as well as to professionals in drug development and pest management, due to its role in producing potent chemoattractants that regulate lamprey reproductive behavior. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the pathway and associated workflows.

Introduction

This compound is a C24 bile alcohol that serves as a precursor to potent pheromones in the sea lamprey.[1] The biosynthesis of this compound and its derivatives, primarily 3-keto this compound sulfate (3kPZS), is a multi-step enzymatic process that originates from cholesterol.[2][3] This pathway is predominantly active in the liver, with the final conversion to the active pheromone occurring in the gills of sexually mature males.[3] The enzymes involved in this pathway, including cytochrome P450s, hydroxysteroid dehydrogenases, and sulfotransferases, are significantly upregulated during the lamprey's spawning migration.[2][4] Understanding this pathway is crucial for developing species-specific methods to control invasive sea lamprey populations and offers insights into the evolution of steroid metabolism and chemical communication in vertebrates.

The Biosynthetic Pathway from Cholesterol to this compound Sulfate

The conversion of cholesterol to this compound sulfate (PZS) is a multi-stage process involving a series of hydroxylation and sulfation reactions, primarily occurring in the liver. The proposed pathway is detailed below.

Initial Hydroxylations of the Steroid Nucleus and Side Chain

The biosynthesis is initiated by the modification of the cholesterol molecule by several cytochrome P450 enzymes.

-

7α-Hydroxylation: The first and rate-limiting step is the introduction of a hydroxyl group at the 7α position of cholesterol, catalyzed by cholesterol 7α-hydroxylase (CYP7A1) .[2][5] This reaction yields 7α-hydroxycholesterol. The expression of CYP7A1 is dramatically upregulated in the liver of sexually mature male sea lampreys.[2][3]

-

27-Hydroxylation: Subsequently, sterol 27-hydroxylase (CYP27A1) hydroxylates the sterol side chain at the C27 position.[3] This enzyme is located in the mitochondria and acts on a variety of sterol substrates.[6]

-

12α-Hydroxylation: It is proposed that a sterol 12α-hydroxylase (CYP8B1) then introduces a hydroxyl group at the 12α position of the steroid nucleus.[7] This step is crucial for the formation of cholic acid and its derivatives in other vertebrates.

The precise order of these hydroxylation events in lampreys is a subject of ongoing research, but their collective action results in a tri-hydroxylated intermediate.

Formation of this compound

Further enzymatic modifications, including the reduction of the double bond in the B ring and side-chain cleavage, are presumed to occur, leading to the formation of the C24 bile alcohol, This compound (5α-cholane-3α,7α,12α,24-tetraol) .

Sulfation of this compound

The final step in the hepatic pathway is the sulfation of this compound at the 24-hydroxyl group to form This compound sulfate (PZS) . This reaction is catalyzed by This compound sulfotransferase (PZ-SULT) .[8] PZS is the primary bile salt found in larval and prespawning adult sea lampreys.[1]

Conversion of this compound Sulfate to 3-Keto this compound Sulfate in the Gills

The biologically active male sex pheromone, 3-keto this compound sulfate (3kPZS), is formed in the gills from PZS that is transported from the liver.

-

Oxidation at the C3 Position: In the gill epithelium, the 3α-hydroxyl group of PZS is oxidized to a keto group.[3] This reaction is catalyzed by a 3-hydroxysteroid dehydrogenase (3-HSD) , which is likely an ortholog of HSD3B7.[9] The expression of the gene encoding this enzyme is significantly higher in the gills of sexually mature males.[3]

Quantitative Data

The biosynthesis of this compound and its derivatives is tightly regulated, with significant changes in enzyme expression and activity observed during different life stages of the sea lamprey.

| Enzyme | Life Stage | Tissue | Change in Gene Expression/Activity | Reference |

| CYP7A1 | Metamorphosis | Liver | Decreased expression | [2][3] |

| Mature Male | Liver | >100-fold increase in expression | [3] | |

| CYP27A1 | Metamorphosis | Liver | Decreased expression | [3] |

| PZ-SULT | Larvae vs. Juvenile | Liver | ~10-fold higher activity in larvae | [8] |

Table 1: Regulation of Key Enzymes in this compound Biosynthesis.

| Enzyme | Substrate | Km | Vmax | Optimal pH | Optimal Temperature | Reference |

| PZ-SULT | This compound | 8 µM | - | 8.0 | 22°C | [8] |

| PAPS | 2.5 µM | - | 8.0 | 22°C | [8] |

Table 2: Kinetic Properties of this compound Sulfotransferase (PZ-SULT).

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound biosynthesis pathway.

Cytochrome P450 Enzyme Activity Assay (General Protocol)

This protocol can be adapted to measure the activity of CYP7A1, CYP27A1, and CYP8B1 using specific substrates and analytical methods.

Objective: To determine the catalytic activity of cytochrome P450 enzymes in lamprey liver microsomes.

Materials:

-

Lamprey liver tissue

-

Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol, 1 mM EDTA, and 1 mM DTT)

-

Microsome isolation buffers

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Substrate (e.g., cholesterol for CYP7A1)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Acetonitrile (ice-cold)

-

UPLC-MS/MS system

Procedure:

-

Microsome Preparation: a. Homogenize fresh or frozen lamprey liver tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria. c. Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

Enzyme Assay: a. In a microcentrifuge tube, combine the reaction buffer, microsomal preparation (e.g., 50-100 µg of protein), and the NADPH regenerating system. b. Pre-incubate the mixture at the desired temperature (e.g., 22°C for lamprey enzymes) for 5 minutes. c. Initiate the reaction by adding the substrate (e.g., cholesterol dissolved in a suitable solvent). d. Incubate for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding 2 volumes of ice-cold acetonitrile. f. Vortex and centrifuge to pellet the protein.

-

Analysis: a. Analyze the supernatant for the formation of the hydroxylated product (e.g., 7α-hydroxycholesterol) by UPLC-MS/MS. b. Quantify the product using a standard curve of the authentic compound. c. Calculate the enzyme activity as pmol or nmol of product formed per minute per mg of microsomal protein.

This compound Sulfotransferase (PZ-SULT) Purification and Activity Assay

Objective: To purify PZ-SULT from lamprey liver and determine its enzymatic activity.

Materials:

-

Lamprey liver tissue (larval stage recommended for higher activity)

-

Homogenization buffer (as in 5.1)

-

DEAE ion-exchange chromatography column

-

Gel filtration chromatography column

-

PAP (3'-phosphoadenosine 5'-phosphate) affinity chromatography column

-

PZ-SULT assay buffer (e.g., 150 mM Tris-HCl pH 8.0, 50 mM KCl, 15 mM MgCl2, 3 mM EDTA, 45 mM DTT)

-

This compound (substrate)

-

[35S]PAPS (radiolabeled co-substrate)

-

ATP

-

Thin-layer chromatography (TLC) plates and developing solvent (e.g., chloroform:methanol:water, 70:26:4 v/v/v)

-

Scintillation counter

Procedure:

-

Purification: a. Prepare a 100,000 x g supernatant (cytosolic fraction) from lamprey liver homogenate as described for microsome preparation. b. Apply the supernatant to a DEAE ion-exchange column and elute with a salt gradient (e.g., 0-1 M NaCl). c. Collect fractions and assay for PZ-SULT activity. d. Pool active fractions and apply to a gel filtration column. e. Collect fractions and assay for activity. f. Further purify the active fractions using a PAP affinity column.

-

Activity Assay: a. In a microcentrifuge tube, combine the PZ-SULT assay buffer, the enzyme preparation, ATP, [35S]PAPS, and this compound. b. Incubate at 22°C for a defined period (e.g., 10-30 minutes). c. Stop the reaction by boiling for 2 minutes. d. Spot an aliquot of the reaction mixture onto a TLC plate and develop the chromatogram. e. Visualize the radiolabeled PZS product by autoradiography. f. Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter. g. Calculate the enzyme activity as pmol of PZS formed per minute per mg of protein.

3-Hydroxysteroid Dehydrogenase (HSD) Activity Assay

Objective: To measure the activity of 3-HSD in lamprey gill tissue, which converts PZS to 3kPZS.

Materials:

-

Lamprey gill tissue

-

Homogenization buffer

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

This compound sulfate (PZS) as substrate

-

NAD+ or NADP+ as a cofactor

-

Spectrophotometer or UPLC-MS/MS system

Procedure:

-

Enzyme Preparation: a. Prepare a cytosolic fraction from lamprey gill tissue as described in 5.2.

-

Spectrophotometric Assay: a. In a cuvette, combine the assay buffer, enzyme preparation, and PZS. b. Initiate the reaction by adding NAD+ or NADP+. c. Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH. d. Calculate the initial reaction velocity and determine the enzyme activity.

-

UPLC-MS/MS Assay (for higher specificity): a. Perform the enzyme reaction as described above. b. Stop the reaction at different time points by adding ice-cold acetonitrile. c. Analyze the samples by UPLC-MS/MS to quantify the formation of 3kPZS. d. Calculate the enzyme activity based on the rate of product formation.

Conclusion

The biosynthesis of this compound and its conversion to the active pheromone 3-keto this compound sulfate is a complex and highly regulated pathway that is central to the reproductive success of the sea lamprey. This technical guide has outlined the key enzymatic steps, provided available quantitative data, and detailed relevant experimental protocols to aid researchers in further investigating this fascinating biological system. A deeper understanding of this pathway will not only advance our knowledge of vertebrate endocrinology and chemical ecology but also pave the way for the development of novel and specific methods for the control of invasive sea lamprey populations.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. The metabolic adaptation of bile acids and cholesterol after biliary atresia in lamprey via transcriptome-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intestinal synthesis and secretion of bile salts as an adaptation to developmental biliary atresia in the sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the substrate specificity of human CYP27A1: implications for bile acid and cholestanol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP8B1 Catalyzes 12alpha-Hydroxylation of C27 Bile Acid: In Vitro Conversion of Dihydroxycoprostanic Acid into Trihydroxycoprostanic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gallmet.co.uk [gallmet.co.uk]

- 9. Expression characteristics of Hsd3b7 in the gonads of Paralichthys olivaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Olfactory Mechanism of Petromyzonol in the Sea Lamprey: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sea lamprey (Petromyzon marinus), a basal vertebrate, possesses a highly sensitive and specific olfactory system that plays a critical role in mediating essential behaviors such as migration and reproduction. A key signaling molecule in this process is petromyzonol sulfate, a bile acid derivative that acts as a potent migratory pheromone. This technical guide provides an in-depth exploration of the mechanism of action of this compound on the lamprey olfactory system, detailing the molecular interactions and physiological responses from receptor binding to neuronal activation. This document synthesizes current knowledge, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows. Understanding this intricate chemosensory system not only offers insights into the evolution of vertebrate olfaction but also presents opportunities for the development of novel and specific pest control strategies for this invasive species.

Introduction

The sea lamprey's life cycle is intricately linked to its sense of smell. During their upstream spawning migration, adult lampreys rely on chemical cues released by larvae residing in freshwater streams to identify suitable spawning habitats. This compound sulfate has been identified as a crucial component of this larval pheromone blend. Its detection by the adult lamprey's olfactory system at remarkably low concentrations triggers a cascade of events that guide this vital migratory behavior. This guide will dissect the molecular underpinnings of this process, from the initial binding of this compound to its cognate receptor to the subsequent intracellular signaling and neuronal response.

This compound and the Lamprey Olfactory System

This compound sulfate is a C24 bile acid derivative that is synthesized by larval lampreys and released into the water. Its primary role is to act as a migratory pheromone, guiding adult lampreys to suitable spawning grounds. The olfactory epithelium of the sea lamprey is exquisitely sensitive to this compound, with detection thresholds reported to be in the picomolar range (approximately 10-12 M), as determined by electro-olfactogram (EOG) recordings.

Mechanism of Action: From Receptor to Neuron

The action of this compound on the lamprey olfactory system is initiated by its interaction with specific olfactory receptors located on the cilia of olfactory sensory neurons (OSNs). While the exact receptor has not been definitively identified, evidence suggests it is a G-protein coupled receptor (GPCR), likely belonging to the odorant receptor (OR) or vomeronasal receptor type 1 (V1R) families.

Signal Transduction Pathway

The binding of this compound sulfate to its receptor is believed to initiate a canonical olfactory signal transduction cascade:

-

Receptor Activation: this compound sulfate binds to a specific GPCR on the ciliary membrane of an OSN.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, likely Gαolf.

-

Adenylyl Cyclase Activation: The activated α-subunit of the G-protein dissociates and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Ion Channel Gating: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (primarily Ca2+ and Na+) through the CNG channels depolarizes the OSN.

-

Action Potential Generation: If the depolarization reaches the threshold, it triggers the generation of an action potential, which is then propagated along the axon to the olfactory bulb.

This signaling pathway is a common mechanism for odorant detection in vertebrates.

Quantitative Data

While specific binding affinity (Kd) and EC50 values for this compound sulfate are not extensively reported in the literature, electrophysiological studies provide valuable quantitative insights into its potency.

| Parameter | Value | Method | Reference |

| Detection Threshold | ~10-12 M | Electro-olfactogram (EOG) |

Note: The detection threshold represents the lowest concentration at which a significant response can be measured and is an indicator of the high sensitivity of the lamprey olfactory system to this pheromone.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on the lamprey olfactory system.

Electro-olfactography (EOG)

EOG is used to measure the summed electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus.

Materials:

-

Adult sea lamprey

-

Anesthetic (e.g., MS-222)

-

Immobilizing agent (e.g., gallamine triethiodide)

-

Perfusion system with charcoal-filtered water

-

Ag/AgCl electrodes

-

Micromanipulator

-

Amplifier and data acquisition system

-

This compound sulfate solutions of varying concentrations

Procedure:

-

Anesthetize the lamprey until ventilation ceases.

-

Immobilize the animal with an intramuscular injection of an immobilizing agent.

-

Secure the lamprey in a stereotaxic holder and perfuse the gills with aerated water.

-

Carefully expose the olfactory lamellae by removing the overlying skin and cartilage.

-

Using a micromanipulator, place the recording electrode on the surface of the olfactory epithelium and the reference electrode on the adjacent skin.

-

Deliver a constant flow of charcoal-filtered water over the olfactory epithelium.

-

Introduce pulses of this compound sulfate solutions of known concentrations into the water flow.

-

Record the resulting voltage changes, which represent the EOG response.

-

Wash the epithelium thoroughly with charcoal-filtered water between stimuli.

Calcium Imaging

Calcium imaging allows for the visualization of changes in intracellular calcium concentration in OSNs upon stimulation with this compound.

Materials:

-

Isolated lamprey olfactory sensory neurons (from primary culture or acute tissue slices)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Perfusion system

-

Fluorescence microscope with a cooled CCD camera

-

Image analysis software

-

This compound sulfate solutions

Procedure:

-

Prepare isolated OSNs or acute olfactory epithelial slices.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Mount the preparation on the stage of a fluorescence microscope and perfuse with a physiological saline solution.

-

Acquire baseline fluorescence images.

-

Apply this compound sulfate solutions to the preparation via the perfusion system.

-

Record the changes in fluorescence intensity over time.

-

An increase in fluorescence indicates an influx of calcium and neuronal activation.

-

Analyze the changes in fluorescence to quantify the response of individual neurons.

Patch-Clamp Electrophysiology

Patch-clamp recording allows for the direct measurement of ion channel activity in the membrane of a single OSN.

Materials:

-

Isolated lamprey olfactory sensory neurons

-

Patch-clamp rig (inverted microscope, micromanipulators, amplifier, data acquisition system)

-

Borosilicate glass capillaries for making patch pipettes

-

Intracellular and extracellular recording solutions

-

This compound sulfate solutions

Procedure:

-

Prepare a primary culture of dissociated lamprey OSNs.

-

Place a coverslip with adherent neurons in the recording chamber on the microscope stage.

-

Fabricate a patch pipette with a resistance of 3-7 MΩ and fill it with the appropriate intracellular solution.

-

Under visual guidance, approach a single OSN with the patch pipette and form a high-resistance (gigaohm) seal with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) and record the baseline current.

-

Apply this compound sulfate to the cell via a perfusion system.

-

Record the inward currents generated by the opening of ion channels in response to the stimulus.

-

In current-clamp mode, the change in membrane potential upon odorant application can be measured.

Visualizations

Signaling Pathway

Caption: this compound Sulfate Signal Transduction Cascade.

Experimental Workflow

Caption: Workflow for Electro-olfactography (EOG) Experiments.

Conclusion and Future Directions

The mechanism of action of this compound sulfate on the lamprey olfactory system represents a classic example of vertebrate chemosensation. The high sensitivity and specificity of this system underscore its biological importance for the lamprey's life cycle. While the general pathway is understood, further research is needed to identify the specific olfactory receptor(s) for this compound and to obtain more precise quantitative data on its binding kinetics and dose-response relationship. Elucidating these finer details will not only advance our fundamental understanding of olfaction but could also pave the way for the development of highly targeted and environmentally safe methods for controlling invasive sea lamprey populations. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to pursue these important lines of inquiry.

The Unseen Current: A Technical Guide to Petromyzonol in Aquatic Ecosystems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, distribution, biosynthesis, and ecological significance of petromyzonol and its derivatives in aquatic environments. With a focus on quantitative data and detailed experimental methodologies, this document serves as a vital resource for professionals engaged in chemical ecology, neurobiology, and the development of novel pest control strategies.

Introduction: The Chemical Language of Lampreys

This compound and its sulfated and keto-derivatives are bile acid-derived steroids that play a crucial role in the life cycle of the sea lamprey (Petromyzon marinus), a basal vertebrate.[1][2] These compounds function as potent pheromones, chemical signals that elicit specific behavioral and physiological responses in conspecifics.[3][4] Larval sea lampreys release this compound sulfate (PS) into streams, which serves as a migratory pheromone, guiding adult lampreys to suitable spawning habitats.[3][5] In turn, spermiating (sexually mature) males release 3-keto this compound sulfate (3kPZS), a powerful sex pheromone that attracts ovulating females to nesting sites, ensuring reproductive success.[1][4] The high specificity and potency of these compounds have made them a focal point for the development of biopesticides to control invasive sea lamprey populations, particularly in the Great Lakes region.[3]

Natural Occurrence and Distribution

This compound and its derivatives are naturally found in aquatic environments inhabited by sea lampreys. Their concentrations are exceedingly low, often in the picomolar to femtomolar range, yet are readily detected by the lamprey's sensitive olfactory system.[4][5] The distribution of these compounds is primarily within the streams and rivers where lampreys spawn, forming a pheromone plume that guides migratory and reproductive behaviors.[4]

Quantitative Distribution of this compound Derivatives

The following table summarizes the reported concentrations of this compound sulfate (PS) and 3-keto this compound sulfate (3kPZS) in various environmental and biological samples.

| Sample Type | Compound | Concentration | Organism/Location |

| Stream Water with Larvae | This compound Sulfate (PS) | Picomolar concentrations | Streams in the Great Lakes region |

| Stream Water without Larvae | This compound Sulfate (PS) | Not detected | Streams in the Great Lakes region |

| Male Pheromone Release | 3-keto this compound Sulfate (3kPZS) | 5 x 10⁻¹³ M to 5 x 10⁻⁷ M | Mature Male Sea Lamprey |

| Olfactory Detection Threshold | 3-keto this compound Sulfate (3kPZS) | ~1 x 10⁻¹² M | Migratory Adult Sea Lamprey |

| Attraction of Ovulating Females | 3-keto this compound Sulfate (3kPZS) | 1 x 10⁻¹² M | Natural Stream |

Data compiled from various studies.[3][5]

Biosynthesis of this compound Derivatives

The biosynthesis of 3-keto this compound sulfate is a complex, multi-step enzymatic process that begins with cholesterol.[1] The primary site of synthesis is the liver, with a critical final conversion step occurring in the gills before release into the water.[1][3] This pathway involves a suite of enzymes, including cytochrome P450s, hydroxysteroid dehydrogenases, and sulfotransferases.[1]

Putative Biosynthetic Pathway of 3-keto this compound Sulfate

The following diagram illustrates the proposed biosynthetic pathway from cholesterol to 3-keto this compound sulfate.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Biologically relevant concentrations of this compound sulfate, a component of the sea lamprey migratory pheromone, measured in stream water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Petromyzonol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petromyzonol, a C24 bile alcohol, and its sulfated derivative, this compound sulfate (PZS), are crucial signaling molecules in the life cycle of the sea lamprey (Petromyzon marinus).[1] PZS functions as a potent migratory pheromone, guiding adult lampreys to suitable spawning streams, and its analogue, 3-keto-petromyzonol sulfate (3kPZS), acts as a sex pheromone.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, stability, and biological significance of this compound. It is intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest management strategies targeting the invasive sea lamprey. This document details the physicochemical characteristics of this compound, outlines experimental protocols for its analysis and the synthesis of its biologically active sulfate, and describes the current understanding of its role in olfactory signaling pathways.

Chemical and Physical Properties of this compound

This compound is a steroid derivative belonging to the cholane family. Its core structure is a 5α-cholane substituted with four hydroxyl groups at positions 3α, 7α, 12α, and 24. This specific stereochemistry is critical for its biological activity. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₂O₄ | PubChem |

| Molecular Weight | 394.6 g/mol | PubChem |

| IUPAC Name | (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | PubChem |

| CAS Number | 28979-29-5 | Santa Cruz Biotechnology[4] |

| Synonyms | 5α-Cholane-3α,7α,12α,24-tetrol | PubChem |

| Appearance | Not specified (likely a white to off-white solid) | N/A |

| Solubility | Soluble in ethanol | ResearchGate[5] |

Chemical Stability

Currently, there is a lack of publicly available, specific experimental data from forced degradation studies on this compound. However, as a steroidal alcohol, its stability can be predicted to be influenced by conditions that affect similar polyhydroxylated steroids. Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Recommended Forced Degradation Protocol

The following protocol outlines a general procedure for conducting forced degradation studies on this compound, based on ICH guidelines. These studies are crucial for understanding its intrinsic stability and for the development of stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a UV/Vis or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Experimental Conditions for Forced Degradation Studies:

| Stress Condition | Reagent and Concentration | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |

| Thermal Degradation | Solid State | 80°C | 24, 48, 72 hours |

| Photolytic Degradation | Solution (in Methanol) | Room Temperature | Expose to light source providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Stress Conditions:

-

Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl, 0.1 M NaOH, or water (for neutral hydrolysis). Incubate at 60°C.

-

Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Place a known quantity of solid this compound in an oven at 80°C.

-

Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sampling: Withdraw samples at the specified time points.

-

Neutralization (for hydrolysis samples): Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reversed-phase HPLC with UV or MS detection). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Biological Activity and Signaling Pathway

This compound itself is not the primary active pheromone but serves as the precursor to this compound sulfate (PZS). The sulfation at the C-24 position is crucial for its biological activity, conferring the necessary solubility and specificity for receptor binding in the sea lamprey's olfactory system.[1]

Olfactory Signaling Pathway of this compound Sulfate

The detection of PZS by the olfactory epithelium of adult sea lampreys initiates a signaling cascade that leads to a behavioral response (upstream migration). While the complete pathway is still under investigation, current evidence suggests the involvement of specific olfactory receptors and downstream second messenger systems. It is hypothesized that PZS binds to specific G-protein coupled receptors on the surface of olfactory sensory neurons. This binding is thought to activate at least two distinct signaling pathways, one involving cyclic adenosine monophosphate (cAMP) and the other involving the phosphoinositide (PLC) pathway, leading to neuronal depolarization and signal transmission to the brain.

Experimental Protocols

Synthesis of this compound-24-Sulfate (PZS)

This protocol is adapted from the synthesis of 5β-petromyzonol sulfate and can be modified for the 5α isomer.[6]

Objective: To chemically synthesize this compound-24-Sulfate from a suitable starting material like cholic acid.

Materials:

-

Cholic acid

-

Formic acid

-

Borane-dimethylsulfide complex

-

Sulfur trioxide-pyridine complex

-

Triethylamine

-

Methylene chloride

-

Methanol

-

Sodium hydroxide

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., chloroform, methanol, aqueous ammonia)

Procedure:

-

Protection of Hydroxyl Groups: Protect the hydroxyl groups of cholic acid by reacting it with formic acid to form the triformate ester.

-

Reduction of Carboxylic Acid: Chemoselectively reduce the carboxylic acid group of the triformate ester to a primary alcohol using borane-dimethylsulfide complex.

-

Sulfation: Suspend sulfur trioxide-pyridine complex in methylene chloride and add triethylamine to solubilize. Add the primary alcohol from the previous step to this solution to effect sulfation at the C-24 position.

-

Deprotection: Remove the formate protecting groups by treating the sulfated intermediate with sodium hydroxide in a methanol/water mixture.

-

Purification: Purify the final product, this compound-24-Sulfate, using flash chromatography on a silica gel column with a suitable solvent system (e.g., a mixture of chloroform, methanol, and saturated aqueous ammonia).

Assay for this compound Sulfotransferase (PZ-SULT) Activity

This protocol is based on the characterization of PZ-SULT from Petromyzon marinus.[5]

Objective: To measure the enzymatic activity of this compound sulfotransferase, the enzyme responsible for the sulfation of this compound.

Materials:

-

Liver microsomal protein extract (source of PZ-SULT)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Magnesium chloride (MgCl₂) (10 mM)

-

Dithiothreitol (DTT) (1 mM)

-

³⁵S-labeled 3'-phosphoadenosine-5'-phosphosulfate ([³⁵S]-PAPS)

-

This compound (substrate)

-

Ice-cold methanol

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter or phosphorimager

Procedure:

-

Reaction Mixture Preparation: In a microfuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, and the liver microsomal protein extract.

-

Pre-incubation: Pre-incubate the reaction mixture at 22°C for 5 minutes.

-

Initiation of Reaction: Add this compound (substrate) and [³⁵S]-PAPS to the reaction mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction at 22°C for 15 minutes.

-

Termination of Reaction: Stop the reaction by adding ice-cold methanol.

-

Protein Precipitation: Centrifuge the mixture to pellet the protein.

-

TLC Analysis: Spot the supernatant onto a TLC plate and develop the chromatogram using a suitable solvent system to separate the radiolabeled PZS from unreacted [³⁵S]-PAPS.

-

Quantification: Quantify the radioactivity in the PZS spot using a phosphorimager or by scraping the spot and performing scintillation counting. The amount of radioactivity is proportional to the PZ-SULT activity.

Conclusion

This compound and its sulfated derivative, PZS, are of significant interest due to their critical roles in the life cycle of the sea lamprey. A thorough understanding of their chemical properties, stability, and biological activity is essential for the development of effective and specific methods for controlling invasive sea lamprey populations. While the fundamental chemical properties and biological functions are relatively well-characterized, further research is needed to fully elucidate the stability of this compound under various environmental conditions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of bile alcohols.

References

- 1. This compound sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and olfactory activity of unnatural, sulfated 5β-bile acid derivatives in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

Petromyzonol and its Derivatives: A Technical Guide to Vertebrate Chemical Communication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Petromyzonol and its sulfated derivatives, key biomolecules in vertebrate chemical communication. With a primary focus on the sea lamprey (Petromyzon marinus), this document details the biosynthesis, signaling pathways, and physiological roles of these compounds. It serves as a comprehensive resource, summarizing quantitative data, outlining detailed experimental protocols, and visualizing complex biological processes to support ongoing research and development in chemical ecology, neurobiology, and pest management.

Introduction to this compound and its Analogs

This compound is a bile alcohol derivative that, in its sulfated form, plays a crucial role in the life cycle of the sea lamprey.[1][2] this compound sulfate (PZS) is a primary component of the migratory pheromone released by larval sea lampreys, guiding adult lampreys to suitable spawning streams.[3][4] A closely related compound, 3-keto-petromyzonol sulfate (3kPZS), is a potent sex pheromone released by mature male sea lampreys to attract ovulating females.[2][5][6] The specificity and potency of these molecules highlight their significance in vertebrate chemical communication and present opportunities for targeted control of invasive species like the sea lamprey in the Laurentian Great Lakes.[7][8]

Quantitative Data on this compound Derivatives

The following table summarizes key quantitative data related to the biological activity and environmental presence of this compound derivatives.

| Compound | Parameter | Value | Species | Source |

| This compound Sulfate (PZS) | Olfactory Detection Threshold | ~10⁻¹² M | Petromyzon marinus | [9] |

| This compound Sulfate (PZS) | Concentration in Lamprey Streams | Picomolar concentrations | Petromyzon marinus | [3] |

| 3-keto-petromyzonol Sulfate (3kPZS) | Olfactory Detection Threshold | 10⁻¹² M | Petromyzon marinus | [10] |

| 3-keto-petromyzonol Sulfate (3kPZS) | Effective Concentration for Female Attraction | 10⁻¹⁴ M to 10⁻¹¹ M | Petromyzon marinus | [7] |

| This compound Sulfotransferase (PZ-SULT) | Activity in Larval Liver Extract | 3.32 pmol/min/mg tissue | Petromyzon marinus | [1] |

| This compound Sulfotransferase (PZ-SULT) | Activity in Juvenile Liver Extract | 0.355 pmol/min/mg tissue | Petromyzon marinus | [1] |

| This compound Sulfate (PZS) | Synthesis Rate in Larval Liver Cell Culture (first week) | 7.30 ± 0.14 µ g/culture/72hrs | Petromyzon marinus | [11] |

| This compound Sulfate (PZS) | Synthesis Rate in Larval Liver Cell Culture (after 7-10 days) | 1.22 ± 0.29 µ g/culture/72 hrs | Petromyzon marinus | [11] |

Biosynthesis of this compound Sulfate and 3-keto-Petromyzonol Sulfate

The biosynthesis of PZS and 3kPZS is a multi-step enzymatic process that originates from cholesterol, primarily occurring in the liver and, for the final conversion to 3kPZS, in the gills.[12]

The pathway begins with the conversion of cholesterol through a series of enzymatic reactions to produce this compound (PZ).[1] This bile alcohol is then sulfated at the C24 position by the enzyme this compound sulfotransferase (PZ-SULT) to form PZS.[1] In sexually mature males, PZS is transported to the gills where the hydroxyl group at the C3 position is oxidized by a 3-hydroxysteroid dehydrogenase to form the active sex pheromone, 3kPZS, which is then released into the water.[12]

Biosynthesis of this compound Sulfate (PZS) and 3-keto-Petromyzonol Sulfate (3kPZS).

Signaling and Behavioral Response

The detection of PZS and 3kPZS by the sea lamprey's olfactory system triggers distinct behavioral responses crucial for migration and reproduction.[2][13] These compounds bind to specific olfactory receptors on the olfactory sensory neurons, initiating a signal transduction cascade that results in a neural signal being sent to the brain.[9][14]

Migratory adults detect PZS released by larvae in streams, which serves as a cue to identify suitable spawning habitats.[3][4] In contrast, ovulating females are attracted to 3kPZS released by spermiating males, guiding them to nesting sites for successful reproduction.[5][6] Interestingly, sexually mature females show an aversion to PZS, a mechanism that likely prevents them from being attracted to larval streams and instead directs them towards mating grounds.[6]

General signaling pathway of this compound derivatives leading to behavioral responses.

Experimental Protocols

Electro-olfactogram (EOG) Recording

The electro-olfactogram (EOG) is a technique used to measure the summed electrical potential from the surface of the olfactory epithelium, providing a sensitive measure of the olfactory sensory neuron response to chemical stimuli.[15][16]

Materials:

-

Adult sea lamprey (Petromyzon marinus)

-

Tricaine methanesulfonate (MS-222)

-

Gallamine triethiodide

-

Perfusion water (dechlorinated and aerated)

-

Dissection tools (scissors, forceps)

-

Animal holder or clamp

-

Perfusion tubing and pump

-

Glass microelectrodes filled with saline solution (e.g., 1% agar in 0.9% NaCl)

-

Differential AC amplifier

-

Data acquisition system

-

Computer-controlled stimulus delivery system

-

Test compounds (e.g., PZS, 3kPZS) and L-arginine standard

Procedure:

-

Anesthesia and Immobilization: Anesthetize an adult sea lamprey by immersion in a solution of MS-222 (100 mg/L) until ventilation ceases.[15] Immobilize the lamprey via intramuscular injection of gallamine triethiodide (30 mg/kg body weight).[15]

-

Animal Preparation: Secure the lamprey in a holder, ventral side up.[15] Provide constant gill perfusion with fresh, aerated water.[10] Surgically expose the olfactory epithelium by carefully removing the overlying skin and cartilage.[10][15]

-

Electrode Placement: Using a micromanipulator, place the tip of the recording electrode onto the surface of the olfactory epithelium.[10][17] Place a reference electrode on the nearby skin.[10][17]

-

Signal Amplification and Recording: Connect the electrodes to a differential amplifier. Amplify the signal (typically 1000x) and record it using a data acquisition system.[15]

-

Stimulus Application: Deliver a constant flow of perfusion water over the olfactory epithelium.[15] Introduce pulses of odorant solutions (blank, L-arginine standard, and various concentrations of test compounds) into the water flow for a set duration (e.g., 5 seconds), followed by a washout period.[15]

-

Data Acquisition and Analysis: Record the EOG responses, measured as the peak negative voltage deflection from the baseline.[15] The detection threshold is the lowest concentration that elicits a response significantly different from the control.[18]

Experimental workflow for Electro-olfactogram (EOG) recording.

Two-Choice Flume Behavioral Assay

This assay is used to determine the preference or avoidance behavior of sea lampreys towards a chemical cue in a controlled environment.[7][16]

Materials:

-

Two-choice flume or maze apparatus

-

Source of fresh, aerated water

-

Peristaltic pumps for precise odorant delivery

-

Stock solution of the test compound (e.g., 3kPZS)

-

Vehicle control (e.g., methanol or ethanol)

-

Ovulating female sea lampreys

-

Video recording equipment and tracking software

Procedure:

-

Apparatus Setup: Establish a constant, laminar flow of water through both channels of the flume.[7]

-

Acclimation: Introduce a single female lamprey into the downstream end of the flume and allow a 10-15 minute acclimation period with only fresh water flowing in both channels.[7]

-

Odorant Introduction: Using peristaltic pumps, introduce the test solution into one channel and the vehicle control into the other at a rate to achieve the desired final concentration.[7] The side receiving the pheromone should be randomized between trials.[7]

-

Behavioral Recording: Record the lamprey's movement for a set duration (e.g., 15-20 minutes), noting the time spent in each channel.[7]

-

Data Analysis: Calculate a preference index, often defined as: (Time in Experimental Channel - Time in Control Channel) / Total Time. A positive value indicates attraction, a negative value indicates avoidance, and a value near zero indicates no preference.[7]

Experimental workflow for a two-choice flume behavioral assay.

Conclusion and Future Directions

This compound and its sulfated derivatives are powerful semiochemicals that are integral to the life history of the sea lamprey.[8] The high specificity and potency of these compounds make them valuable tools for the management of this invasive species.[7] Future research should focus on further elucidating the complete biosynthetic and degradation pathways of these molecules, identifying and characterizing their olfactory receptors, and optimizing their application in integrated pest management strategies.[2][8] A deeper understanding of this vertebrate chemical communication system will not only aid in controlling invasive populations but also provide fundamental insights into the evolution of olfaction and pheromonal signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologically relevant concentrations of this compound sulfate, a component of the sea lamprey migratory pheromone, measured in stream water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The olfactory system of migratory adult sea lamprey (Petromyzon marinus) is specifically and acutely sensitive to unique bile acids released by conspecific larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. glfc.org [glfc.org]

- 12. benchchem.com [benchchem.com]

- 13. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Evolutionary Leap of a Pheromone: A Technical Guide to Petromyzonol Signaling in Lampreys

For Immediate Release

A comprehensive technical guide detailing the evolutionary significance, biochemical pathways, and experimental analysis of petromyzonol signaling in lampreys. This document serves as a vital resource for researchers, scientists, and drug development professionals investigating vertebrate chemical communication, neurobiology, and innovative pest management strategies.

This whitepaper delves into the fascinating world of this compound signaling in lampreys, a primitive vertebrate lineage. It explores the remarkable evolutionary journey of bile acid derivatives, transforming from simple metabolic byproducts into potent chemical messengers that orchestrate complex behaviors such as migration and mating. Through a detailed examination of the key signaling molecules, their biosynthesis, olfactory detection, and the intricate behavioral responses they elicit, this guide provides a foundational understanding of a pivotal model system in chemical ecology. The information presented herein is critical for advancing research into the evolution of vertebrate pheromones, the mechanisms of chemosensation, and the development of novel, targeted methods for controlling invasive lamprey populations.

Evolutionary Significance: A Tale of Sensory Exploitation

The chemical communication system of the sea lamprey (Petromyzon marinus) offers a compelling example of evolutionary sensory exploitation.[1] Bile salt derivatives, initially serving as metabolic waste products, have been co-opted into a sophisticated signaling system crucial for the lamprey life cycle.[1] This dual-functionality is central to its evolutionary importance.

Larval lampreys passively release a suite of bile acids, including this compound sulfate (PS), into their freshwater stream habitats.[2] Migratory adult lampreys have evolved a highly acute and specific olfactory sensitivity to these compounds, using them as a reliable cue to locate suitable spawning grounds.[2] The presence of larval metabolites indicates a hospitable environment for the survival of their own offspring.[1]

The significant evolutionary leap occurred when sexually mature male lampreys began to actively produce and release large quantities of a modified bile acid, 3-keto-petromyzonol sulfate (3kPZS), from their gills to attract ovulating females.[1] This represents a classic case of sensory exploitation, where a pre-existing sensory bias in females—the attraction to larval cues indicating good spawning habitat—was harnessed by males as a potent mating signal.[1] Females with a heightened sensitivity to these bile acids would be more successful in finding both optimal nesting sites and mates, thus driving the selection for and refinement of this chemical communication system.

The Key Signaling Molecules

The lamprey pheromone system is comprised of a multi-component blend of bile acid derivatives. While several compounds have been identified, two molecules are of primary importance:

-

This compound Sulfate (PS): A C24 bile alcohol sulfate that is a major component of the migratory pheromone released by larval lampreys.[2][3] It guides both male and female adult lampreys upstream to spawning areas.

-

3-keto-Petromyzonol Sulfate (3kPZS): A derivative of PS, it is the primary component of the male mating pheromone.[4] Released in large quantities by spermiating males, it is a powerful attractant for ovulating females.[4][5]

The structural similarity yet distinct functional roles of these two molecules highlight the specificity of the lamprey olfactory system. The simple addition of a keto group at the C3 position dramatically shifts the behavioral output from a general migratory cue to a specific mating signal.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data related to the concentration, release, and behavioral thresholds of this compound-based pheromones in sea lampreys.

| Parameter | Compound | Concentration / Release Rate | Location / Condition | Reference(s) |

| Concentration in Natural Waters | This compound Sulfate (PS) | Picomolar (pM) concentrations | Streams containing larval lampreys | [6] |

| 3-keto-Petromyzonol Sulfate (3kPZS) | 10⁻¹⁴ M to 10⁻¹¹ M | Streams during spawning season | [7] | |

| Release Rates | 3-keto-Petromyzonol Sulfate (3kPZS) | Average of 816,000 ng/adult/hour | Spermiating Males | [7] |

| Behavioral Response Thresholds | This compound Sulfate (PS) | Approximately 10⁻¹² M | Olfactory detection (EOG) in migratory adults | [2] |

| 3-keto-Petromyzonol Sulfate (3kPZS) | 10⁻¹⁴ M to 10⁻¹¹ M | Attraction of ovulated females | [7] | |

| 3-keto-Petromyzonol Sulfate (3kPZS) | Detection threshold of 10⁻¹² M | Olfactory detection (EOG) in females | [8] |

Biosynthesis of this compound Pheromones

The synthesis of this compound-based pheromones occurs primarily in the liver and involves enzymatic modifications of cholesterol. A key enzyme in this pathway is This compound Sulfotransferase (PZ-SULT) , which catalyzes the sulfonation of this compound (PZ) to form this compound sulfate (PZS).[9]

Olfactory Detection and Signaling

Lampreys possess a highly sensitive and specialized olfactory system for detecting this compound-based pheromones. The process begins with the binding of these molecules to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the olfactory epithelium.[10] While the full complement of receptors is still under investigation, several candidate ORs have been identified.[11]

Binding of the pheromone to its receptor is believed to trigger a G-protein-coupled signaling cascade, leading to the generation of an electrical signal that is transmitted to the olfactory bulb and then to higher brain centers, ultimately resulting in a behavioral response.

Experimental Protocols

Quantification of this compound Pheromones in Water Samples

Objective: To accurately measure the concentration of PS and 3kPZS in environmental water samples.

Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol:

-

Sample Collection: Collect 100 mL of stream or lake water in a clean, amber glass bottle to prevent photodegradation.

-

Internal Standard Spiking: Add a known concentration of a deuterated internal standard (e.g., d4-3kPZS) to the water sample to correct for matrix effects and extraction inefficiencies.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with methanol followed by deionized water.

-

Load the water sample onto the cartridge. The pheromones will bind to the sorbent.

-

Wash the cartridge with a weak solvent to remove interfering compounds.

-

Elute the pheromones from the cartridge using an appropriate solvent (e.g., methanol with a small amount of triethylamine).[12]

-

-

Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a small, precise volume of the initial mobile phase.

-

UPLC-MS/MS Analysis:

-

Inject the concentrated sample into the UPLC-MS/MS system.

-

Separate the pheromones using a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid.

-

Detect and quantify the pheromones using tandem mass spectrometry in negative ion mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[12]

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentration of the pheromones in the original water sample.

Electro-olfactogram (EOG) Recording

Objective: To measure the olfactory response of lampreys to this compound pheromones.

Methodology: Electro-olfactography (EOG).

Protocol:

-

Animal Preparation: Anesthetize an adult lamprey and secure it in a stereotaxic holder. Continuously perfuse the gills with aerated, anesthetic-containing water.

-

Olfactory Epithelium Exposure: Carefully dissect the tissue overlying the olfactory rosette to expose the olfactory epithelium.

-

Electrode Placement: Place a recording electrode (a glass microelectrode filled with saline-agar) on the surface of the olfactory epithelium. Place a reference electrode on the nearby skin.

-

Odorant Delivery: Deliver a series of odorant solutions of varying concentrations (including a control) to the olfactory epithelium via a computer-controlled olfactometer.

-

Signal Recording: Record the slow voltage changes (EOG responses) elicited by each odorant stimulus. The amplitude of the negative voltage deflection is proportional to the magnitude of the olfactory response.

-

Data Analysis: Measure the peak amplitude of the EOG response for each stimulus. Construct dose-response curves to determine the detection threshold and relative potency of different pheromones.

Behavioral Assays

Objective: To assess the behavioral response of lampreys to this compound pheromones.

Methodology: Two-choice flume assay.

Protocol:

-

Apparatus: Use a two-choice flume, which is a Y-shaped tank with a constant flow of water down two arms that converge in a downstream release area.

-

Animal Acclimation: Place an individual lamprey in the downstream release area and allow it to acclimate for a defined period.

-

Odorant Introduction: Introduce the test pheromone into one arm of the flume and a control solution (e.g., water) into the other arm at a constant, low rate.

-

Behavioral Observation: Record the lamprey's behavior for a set duration. Key metrics to record include:

-

The amount of time spent in each arm of the flume.

-

Upstream swimming speed and trajectory.

-

The number of entries into each arm.

-

-

Data Analysis: Statistically compare the time spent in the pheromone-treated arm versus the control arm to determine if the pheromone elicits an attractive or repulsive response.

Implications for Drug Development and Pest Management

A thorough understanding of the this compound signaling system in lampreys has significant practical implications. The high specificity and potency of these pheromones make them ideal candidates for the development of novel and environmentally benign methods for controlling invasive sea lamprey populations in the Great Lakes and other regions.[5][13]

Potential applications include:

-

Pheromone-baited traps: Using synthetic 3kPZS to lure migrating or spawning lampreys into traps for removal.[5]

-

Mating disruption: Releasing synthetic pheromones or their antagonists into spawning streams to confuse lampreys and disrupt mating behaviors.

-

Population monitoring: Using sensitive analytical techniques to measure pheromone concentrations in streams as a non-invasive method for estimating the size and distribution of lamprey populations.

Furthermore, the lamprey olfactory system serves as an excellent model for studying the fundamental principles of vertebrate chemosensation. Research in this area can provide valuable insights for drug development targeting olfactory receptors and related signaling pathways in other species, including humans.

Conclusion

The evolution of this compound signaling in lampreys is a testament to the power of natural selection to co-opt existing biological molecules for novel functions. From their origins as simple metabolic byproducts, these bile acid derivatives have become the cornerstones of a complex chemical language that governs the survival and reproduction of this ancient vertebrate lineage. The continued study of this fascinating system promises to yield not only a deeper understanding of vertebrate evolution and neurobiology but also innovative solutions to pressing ecological challenges.

References

- 1. A sensitive analytical method for quantifying this compound sulfate in water as a potential tool for population monitoring of the southern pouched lamprey, Geotria australis, in New Zealand streams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and olfactory activity of unnatural, sulfated 5β-bile acid derivatives in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usgs.gov [usgs.gov]

- 7. benchchem.com [benchchem.com]

- 8. Evidence for a receiver bias underlying female preference for a male mating pheromone in sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The sea lamprey Petromyzon marinus genome reveals the early origin of several chemosensory receptor families in the vertebrate lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Key Enzymes in Petromyzonol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sea lamprey (Petromyzon marinus), a basal vertebrate, utilizes a sophisticated chemical communication system for reproduction, mediated by potent pheromones. A central component of the male sea lamprey's pheromonal bouquet is 3-keto petromyzonol sulfate (3kPZS), a bile acid derivative that attracts ovulating females to nesting sites. The biosynthesis of this critical signaling molecule represents a potential target for controlling invasive sea lamprey populations and offers valuable insights into the evolution of steroidogenesis. This technical guide provides an in-depth overview of the key enzymes involved in the synthesis of this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and regulatory pathways.

The Biosynthetic Pathway of this compound and its Derivatives

The synthesis of this compound and its biologically active derivative, 3kPZS, is a multi-step enzymatic cascade that originates from cholesterol. This process primarily occurs in the liver, with the final activation step taking place in the gills of sexually mature male sea lampreys. The pathway can be broadly categorized into three main stages: initial hydroxylation of cholesterol, sulfation, and final oxidation.

The key enzymes implicated in this pathway are:

-

Cytochrome P450 Enzymes (CYPs): Responsible for the initial and subsequent hydroxylation of the cholesterol molecule.

-

This compound Sulfotransferase (PZ-SULT): Catalyzes the sulfation of the this compound intermediate.

-

3-Hydroxysteroid Dehydrogenase (3-HSD): Mediates the final oxidation to produce the active pheromone.

The expression of these enzymes is significantly upregulated during the sexual maturation of male sea lampreys, leading to a dramatic increase in the production and release of 3kPZS.[1][2]

Key Enzymes and Their Properties

Cytochrome P450 Enzymes (CYPs)

The initial steps in the conversion of cholesterol to this compound are catalyzed by a series of cytochrome P450 enzymes. While the precise lamprey-specific kinetics are not fully elucidated, the upregulation of specific CYP genes in sexually mature males strongly suggests their involvement.[2]

-

CYP7A1 (Cholesterol 7α-hydroxylase): This is the rate-limiting enzyme in the classic bile acid synthesis pathway.[2] In sea lampreys, the expression of Cyp7a1 is dramatically upregulated in the liver of mature males, indicating its crucial role in initiating the synthesis of bile acid pheromone precursors.[2][3]

-

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is involved in the side-chain oxidation of sterol intermediates in bile acid synthesis.[4] Studies on human CYP27A1 show a broad substrate specificity, with activity increasing with the polarity of the substrate.[4]

-

CYP8B1 (Sterol 12α-hydroxylase): This enzyme is responsible for the hydroxylation at the C12 position of the steroid nucleus, a key step in the formation of cholic acid and its derivatives.

Table 1: Quantitative Data for Cytochrome P450 Enzymes

| Enzyme | Organism | Parameter | Value | Substrate | Notes |

| CYP7A1 | Petromyzon marinus | Gene Expression | 8000-fold increase in mature males | Endogenous | Upregulation in liver compared to immature males.[2] |

| CYP27A1 | Petromyzon marinus | Gene Expression | 3-fold increase in mature males | Endogenous | Upregulation in liver compared to immature males. |

| CYP8B1 | Petromyzon marinus | Gene Expression | 6-fold increase in mature males | Endogenous | Upregulation in liver compared to immature males. |

| CYP27A1 | Homo sapiens | Apparent Km | 150 µM | Cholesterol | Determined using proteinase K-treated mitochondria.[2] |

This compound Sulfotransferase (PZ-SULT)

This compound sulfotransferase is a key enzyme that catalyzes the sulfation of this compound at the C-24 position to form this compound sulfate (PZS). This enzyme has been partially purified and characterized from the liver of larval sea lampreys.

Table 2: Quantitative Data for this compound Sulfotransferase (PZ-SULT)

| Parameter | Value | Conditions |

| Kinetic Parameters | ||

| Km (this compound) | 8 µM | PAPS concentration: 9 µM |

| Km (PAPS) | 2.5 µM | This compound concentration: not specified |

| Optimal Conditions | ||

| pH | 8.0 | |

| Temperature | 22°C | |

| Substrate Specificity | ||

| 5α-cholan substrates | High activity | e.g., this compound, 3-keto-petromyzonol |

| 5β-cholan substrates | Negligible activity | e.g., cholic acid |

| Purification | ||

| Specific Activity | 2038 pmol/min/mg | Affinity purified |

| Molecular Weight | ~47 kDa | SDS-PAGE |

3-Hydroxysteroid Dehydrogenase (3-HSD)

The final step in the biosynthesis of the active pheromone, 3kPZS, is the oxidation of the 3α-hydroxyl group of PZS to a 3-keto group. This reaction is catalyzed by a 3-hydroxysteroid dehydrogenase and occurs in the gills, immediately before the release of the pheromone into the water. While the specific lamprey enzyme has not been fully characterized, it is thought to be an ortholog of HSD3B7.

Regulation of this compound Synthesis

The biosynthesis of this compound and its derivatives is tightly regulated, primarily through the neuroendocrine system. The release of gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the pituitary gland to release gonadotropins, which in turn act on the gonads to promote steroidogenesis.[5][6][7] This hormonal cascade is believed to be the primary driver for the upregulation of the key biosynthetic enzymes in the liver of sexually mature male sea lampreys.

Experimental Protocols

This compound Sulfotransferase (PZ-SULT) Activity Assay

This protocol is adapted from the characterization of PZ-SULT from larval lamprey liver.

Materials:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

MgCl₂ (15 mM)

-

Dithiothreitol (DTT) (5 mM)

-

[³⁵S]PAPS (3'-phosphoadenosine 5'-phosphosulfate)

-

This compound (substrate)

-

Enzyme preparation (e.g., liver cytosol)

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Chloroform/methanol/water (70:30:4, v/v/v) developing solvent

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and DTT.

-

Add the enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding [³⁵S]PAPS and this compound.

-

Incubate the reaction at 22°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding ice-cold ethanol and centrifuging to precipitate proteins.

-

Spot the supernatant onto a silica gel TLC plate.

-

Develop the TLC plate using the chloroform/methanol/water solvent system.

-

Visualize the radiolabeled product (PZS) by autoradiography or phosphorimaging.

-

Scrape the corresponding spot from the TLC plate and quantify the radioactivity by liquid scintillation counting.

Data Analysis:

-

Calculate the specific activity of the enzyme in pmol of product formed per minute per mg of protein.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

General Cytochrome P450 Enzyme Activity Assay

This is a general protocol that can be adapted for the assay of CYP7A1, CYP27A1, and CYP8B1 activity using liver microsomes.

Materials:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Substrate (e.g., cholesterol or a suitable hydroxylated intermediate)

-

Liver microsomal preparation

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC or GC-MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.

-

Add the liver microsomal preparation to the reaction mixture.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate.

-

Incubate for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding an organic solvent to extract the steroids.

-

Centrifuge to separate the organic and aqueous phases.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

-

Analyze the formation of the hydroxylated product by HPLC or GC-MS.

Data Analysis:

-

Quantify the amount of product formed based on a standard curve.

-

Calculate the specific activity of the enzyme.

-

For kinetic studies, perform the assay with varying substrate concentrations.

3-Hydroxysteroid Dehydrogenase (3-HSD) Activity Assay

This spectrophotometric assay can be used to measure 3-HSD activity in gill tissue homogenates.

Materials:

-

Buffer (e.g., Tris-HCl or sodium pyrophosphate, pH ~9.0)

-

NAD⁺ or NADP⁺ (coenzyme)

-

Substrate (e.g., this compound sulfate)

-

Gill tissue homogenate

-

Spectrophotometer

Procedure:

-

Prepare a reaction cuvette containing the buffer and coenzyme.

-

Add the gill tissue homogenate to the cuvette.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD(P)⁺ to NAD(P)H.

-

Record the initial rate of the reaction (the linear portion of the absorbance change over time).

Data Analysis:

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

Express the activity as nmol of NADPH formed per minute per mg of protein.

Conclusion

The biosynthesis of this compound and its derivatives is a highly specialized and regulated pathway in the sea lamprey. The key enzymes—cytochrome P450s, this compound sulfotransferase, and 3-hydroxysteroid dehydrogenase—work in concert to produce the potent sex pheromone 3-keto this compound sulfate. A thorough understanding of these enzymes, their kinetics, and their regulation is crucial for the development of novel and specific methods for controlling invasive sea lamprey populations. Furthermore, the study of this ancient biosynthetic pathway provides valuable insights into the evolution of steroid signaling and chemical communication in vertebrates. Further research is warranted to fully characterize the lamprey-specific cytochrome P450 and 3-hydroxysteroid dehydrogenase enzymes to complete our understanding of this fascinating biological system.

References

- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 2. d-nb.info [d-nb.info]

- 3. Liver metabolomic profiles of sea lamprey (Petromyzon marinus) are influenced by sex and maturation stages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the substrate specificity of human CYP27A1: implications for bile acid and cholestanol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrative Neuro-Endocrine Pathways in the Control of Reproduction in Lamprey: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thaiscience.info [thaiscience.info]

- 7. Regulation of fish gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Petromyzonol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract